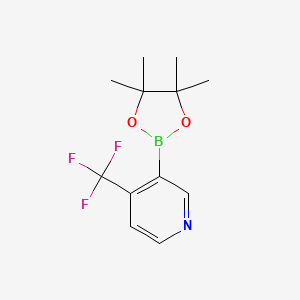
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound you mentioned is a boronic compound, which is characterized by the presence of a boron atom . Boronic compounds, such as 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane, are often used in organic synthesis .
Synthesis Analysis
While specific synthesis methods for your compound were not found, boronic compounds are typically synthesized through reactions involving boron-containing reagents . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Molecular Structure Analysis
The molecular structure of your compound would likely involve a pyridine ring attached to a boron atom, which is further connected to a tetramethyl dioxaborolane group .Chemical Reactions Analysis
Boronic compounds are known to undergo various chemical reactions. For instance, they can participate in coupling with aryl iodides in the presence of a copper catalyst to form aryl boronates .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic compounds can vary widely. For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane has a density of 0.887 g/mL at 25 °C and a boiling point of 65-67 °C .Wissenschaftliche Forschungsanwendungen
Boronic Acid Ester Intermediates
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds are synthesized as boric acid ester intermediates with benzene rings. These compounds undergo a three-step substitution reaction to achieve their final structure. Their molecular structures, confirmed through various spectroscopic methods and X-ray diffraction, are further analyzed using density functional theory (DFT). The analyses reveal physicochemical properties significant for further chemical reactions and applications (Huang et al., 2021).
Coordination Polymers
The synthesis of extended dipyridyl ligands, including those incorporating 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) motifs, enables the formation of two-dimensional coordination polymers. These polymers, created through palladium-catalyzed Suzuki coupling reactions, showcase potential in creating materials with unique structural and functional properties, such as voids within their crystalline structures that may have implications in storage or catalysis applications (Al-Fayaad et al., 2020).
Suzuki Coupling and Medicinally Important Compounds
Optimized synthesis methods for 3-(hetero)aryl pyrazolo[1,5-a]pyridines through Suzuki coupling, utilizing boronic ester intermediates like 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine, underscore the importance of such intermediates in the efficient production of medicinally relevant compounds. These methodologies demonstrate the versatility and applicability of boronic esters in high-throughput chemistry and large-scale synthesis, highlighting their role in the development of new therapeutic agents (Bethel et al., 2012).
Boron-based Anion Acceptors
In the context of fluoride shuttle batteries, boron-based compounds like 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (DiOB-Py) are explored as electrolyte additives. Their structural features, including the Lewis acidity of borate, influence the electrochemical compatibility and performance of batteries by enhancing fluoride ion conductivity and solubility. This research demonstrates the potential of boron-based anion acceptors in improving the efficiency and functionality of energy storage devices (Kucuk & Abe, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BF3NO2/c1-10(2)11(3,4)19-13(18-10)9-7-17-6-5-8(9)12(14,15)16/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGOTRHPGTVUOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00694408 |
Source


|
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310405-06-1 |
Source


|
| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00694408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
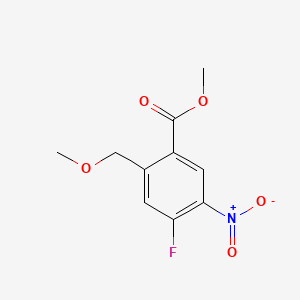
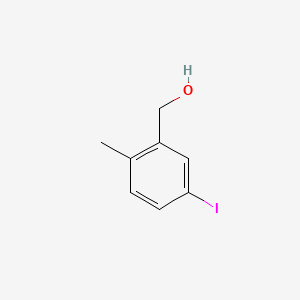

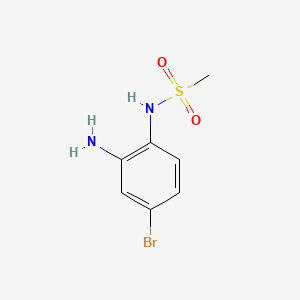
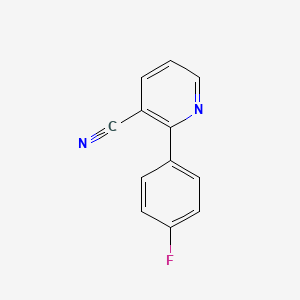
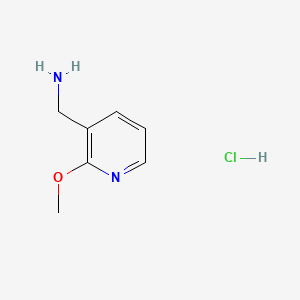
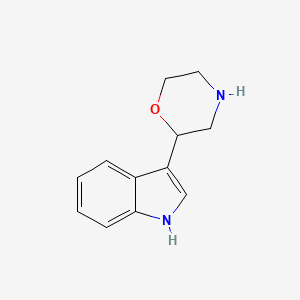

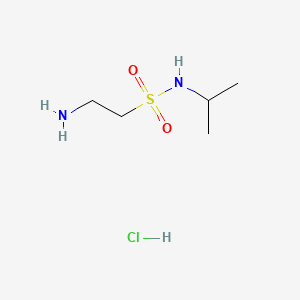
![2-Chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B581833.png)
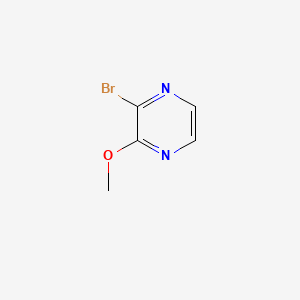


![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine](/img/structure/B581842.png)
